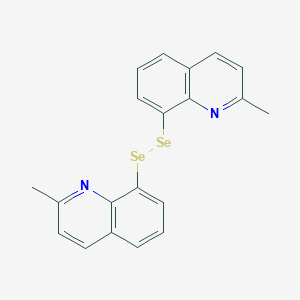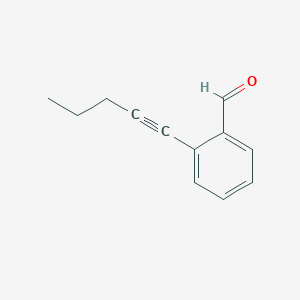
Benzaldehyde, 2-(1-pentynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2-(1-pentynyl)-: is an organic compound with the molecular formula C12H12O. It consists of a benzene ring with a formyl substituent and a pentynyl group attached to the second carbon of the benzene ring. This compound is a derivative of benzaldehyde, which is one of the simplest aromatic aldehydes and is widely used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Two-Step, One-Pot Reduction/Cross-Coupling Procedure: This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde.
Enzymatic Production: Benzaldehyde can be produced from L-phenylalanine using a mutant form of 4-hydroxymandelate synthase.
Industrial Production Methods:
Oxidation of Toluene: This is a common industrial method where toluene is oxidized in the liquid phase to produce benzaldehyde.
Hydrolysis of Benzal Chloride: Benzal chloride can be hydrolyzed to produce benzaldehyde.
化学反応の分析
Types of Reactions:
Oxidation: Benzaldehyde can undergo oxidation to form benzoic acid.
Reduction: It can be reduced to benzyl alcohol.
Substitution: Benzaldehyde can react with various nucleophiles to form Schiff bases, oximes, hydrazones, and acetals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like hydroxylamine, phenylhydrazine, and alcohols are used for forming oximes, hydrazones, and acetals, respectively.
Major Products:
Benzoic Acid: Formed from the oxidation of benzaldehyde.
Benzyl Alcohol: Formed from the reduction of benzaldehyde.
Schiff Bases, Oximes, Hydrazones, and Acetals: Formed from substitution reactions.
科学的研究の応用
Chemistry:
Synthesis of Functionalized Benzalacetones: Benzaldehyde derivatives are used in the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones, which possess antioxidant properties.
Biology:
Anticancer Agents: Benzaldehyde derivatives are used in the synthesis of benzimidazole derivatives, which have shown significant anticancer activity.
Medicine:
Antimicrobial and Antioxidant Activities: Benzaldehyde has been shown to have insecticidal, antimicrobial, and antioxidant activities.
Industry:
作用機序
Absorption and Metabolism: Benzaldehyde is absorbed well via the gastrointestinal tract, skin, and lungs. It is rapidly distributed in the blood and kidneys and is excreted primarily through urine. Benzaldehyde is oxidized to benzoic acid, which is then conjugated with glucuronic acid or glycine to form hippuric acid .
Molecular Targets and Pathways: Benzaldehyde can loosen the structure of the lipid bilayer, enhancing the absorption of hydrophilic drugs .
類似化合物との比較
Benzyl Alcohol: Similar to benzaldehyde but with a hydroxyl group instead of a formyl group.
Benzoic Acid: Formed from the oxidation of benzaldehyde and has a carboxyl group instead of a formyl group.
Benzaldehyde Oxime: Formed from the reaction of benzaldehyde with hydroxylamine.
Uniqueness: Benzaldehyde, 2-(1-pentynyl)-, is unique due to the presence of a pentynyl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives .
特性
CAS番号 |
571184-11-7 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
2-pent-1-ynylbenzaldehyde |
InChI |
InChI=1S/C12H12O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-10H,2-3H2,1H3 |
InChIキー |
ZILUOZIWQCJPQR-UHFFFAOYSA-N |
正規SMILES |
CCCC#CC1=CC=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
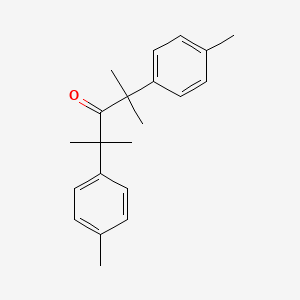
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
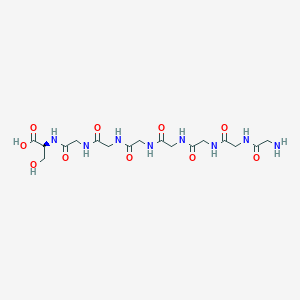
![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
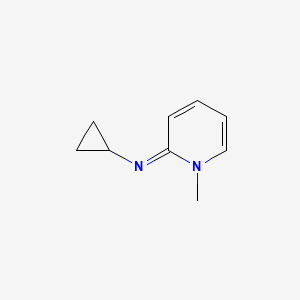


![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
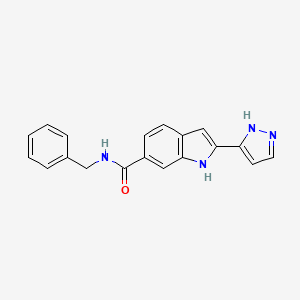
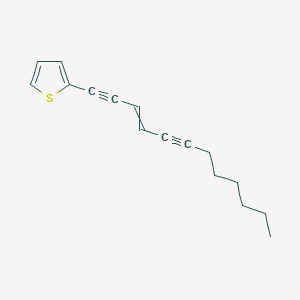
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
